molecular formula C11H24N2O2 B14567433 7,11-Dimethyl-1,4-dioxa-7,11-diazacyclotridecane CAS No. 61418-93-7

7,11-Dimethyl-1,4-dioxa-7,11-diazacyclotridecane

Cat. No.: B14567433
CAS No.: 61418-93-7
M. Wt: 216.32 g/mol
InChI Key: GQLSWZNEUCQMHP-UHFFFAOYSA-N
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Description

7,11-Dimethyl-1,4-dioxa-7,11-diazacyclotridecane is a macrocyclic compound that belongs to the family of diazacyclotridecanes. These compounds are characterized by their unique ring structures, which include nitrogen and oxygen atoms. The presence of these heteroatoms imparts specific chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,11-Dimethyl-1,4-dioxa-7,11-diazacyclotridecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diamines with diols in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to facilitate the formation of the macrocyclic ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound in larger quantities while maintaining the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

7,11-Dimethyl-1,4-dioxa-7,11-diazacyclotridecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

7,11-Dimethyl-1,4-dioxa-7,11-diazacyclotridecane has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential as a molecular probe in biological systems.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 7,11-Dimethyl-1,4-dioxa-7,11-diazacyclotridecane involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in various biochemical pathways. The presence of nitrogen and oxygen atoms in the ring structure allows for specific binding interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-7,11-diazacyclotridecane: A similar compound with a slightly different substitution pattern.

    3,11-Diethyl-4,10-dioxa-7-thia-3,11-diazacyclotridecane: Contains sulfur in the ring structure, imparting different chemical properties.

    1,4-Dioxa-7,10-dithiacyclododecane: Another macrocyclic compound with sulfur atoms in the ring.

Uniqueness

7,11-Dimethyl-1,4-dioxa-7,11-diazacyclotridecane is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen atoms in the ring. This combination of features imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61418-93-7

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

IUPAC Name

7,11-dimethyl-1,4-dioxa-7,11-diazacyclotridecane

InChI

InChI=1S/C11H24N2O2/c1-12-4-3-5-13(2)7-9-15-11-10-14-8-6-12/h3-11H2,1-2H3

InChI Key

GQLSWZNEUCQMHP-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CCOCCOCC1)C

Origin of Product

United States

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